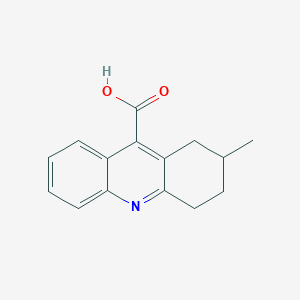

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

描述

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C15H15NO2. This compound belongs to the acridine family, known for its rigid structure, planarity, and high thermal stability. Acridine derivatives have been extensively studied due to their pharmacological, photophysical, and biological properties .

准备方法

The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 2-methylcyclohexanone with aniline, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the acridine ring can be replaced by other functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Cholinesterase Inhibition

MTA and its derivatives are being studied for their inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the degradation of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibitors of these enzymes are of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : Research indicates that certain derivatives of MTA demonstrate significant inhibition of AChE and BChE, making them potential candidates for anti-Alzheimer's therapies. For instance, a study showed that specific dihydroacridine derivatives exhibited IC50 values indicative of strong inhibitory activity against BChE, suggesting their potential as lead compounds for further development in Alzheimer's treatment .

2. Antioxidant Activity

MTA derivatives have been evaluated for their antioxidant properties. Antioxidants are essential for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Data Table: Antioxidant Activity of MTA Derivatives

| Compound | ABTS Scavenging Activity (%) | FRAP Assay (µM FeSO4) |

|---|---|---|

| MTA Derivative 1 | 58.9 | 3.22 |

| MTA Derivative 2 | 46.9 | 2.90 |

This table illustrates the antioxidant efficacy of selected MTA derivatives compared to standard antioxidants like Trolox .

3. Antimicrobial Properties

Acridine derivatives, including MTA, have shown promise as antimicrobial agents against various pathogens. Preliminary studies suggest that MTA may exhibit inhibitory effects against bacteria and fungi.

- Case Study : In vitro studies have demonstrated that MTA derivatives can inhibit the growth of specific bacterial strains, highlighting their potential use in developing new antimicrobial therapies .

Materials Science Applications

1. Polymer Chemistry

MTA is utilized as a monomer in the synthesis of polyimides and other polymers due to its unique chemical structure.

- Application Summary : The incorporation of MTA into polymer matrices has resulted in materials with enhanced thermal stability and solubility in polar solvents, making them suitable for various industrial applications .

- Data Table: Properties of Polyimides Derived from MTA

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Excellent in polar solvents |

| Hydrophobicity | Good |

This table summarizes the physical properties of polyimides synthesized from MTA, underscoring its versatility in materials science .

作用机制

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and inhibition of DNA-related enzymes .

相似化合物的比较

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other acridine derivatives such as:

Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease, tacrine shares a similar core structure but differs in its functional groups and specific biological activity.

Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent, known for its ability to intercalate into DNA and disrupt microbial processes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .

生物活性

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a member of the tetrahydroacridine class of compounds, which has garnered attention due to its potential biological activities. This compound is structurally characterized by a tetrahydroacridine scaffold with a carboxylic acid functional group, which enhances its reactivity and interaction with biological targets. The compound's pharmacological properties are primarily attributed to its ability to modulate enzyme activities and interact with neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound |

The presence of the carboxylic acid group is significant for its biological activity as it can participate in hydrogen bonding and ionic interactions with various biomolecules.

The biological activity of this compound is closely linked to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that tetrahydroacridines exhibit significant AChE inhibitory activity. For example:

- IC50 Values : The IC50 value for AChE inhibition by similar tetrahydroacridine derivatives has been reported in the range of 10-50 µM, suggesting moderate potency in inhibiting this enzyme .

- Mechanism : The inhibition mechanism appears to be competitive, as these compounds can effectively bind to the active site of AChE .

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of tetrahydroacridine derivatives:

- Neuroprotection Against Oxidative Stress : Compounds similar to this compound have demonstrated antioxidant activity, helping to mitigate oxidative stress in neuronal cells .

- Inhibition of β-Amyloid Aggregation : Some derivatives have shown potential in inhibiting the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology .

- Cell Viability Protection : In vitro studies indicate that these compounds can protect neuronal cells from H₂O₂-induced toxicity .

Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of various tetrahydroacridine derivatives on cognitive function in animal models simulating Alzheimer's disease. The findings indicated that treatment with these compounds improved memory retention and reduced β-amyloid plaque formation.

Study 2: In Vitro AChE Inhibition Assays

A series of experiments were conducted to evaluate the AChE inhibitory potential of this compound. Results showed a significant reduction in enzyme activity at concentrations as low as 25 µM.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | AChE Inhibition (IC50) | Neuroprotective Activity |

|---|---|---|

| This compound | ~25 µM | Yes |

| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | ~30 µM | Yes |

| Donepezil (Aricept) | ~10 µM | Yes |

属性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCKKMVBVAVEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378150 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247571-77-3 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。